1,3-Distearin

Lipid Crystallography Pharmaceutical Excipients Food Science

Generic 'distearin' products often contain uncontrolled 1,2-/1,3-isomer mixtures, compromising regiospecific prodrug synthesis and PKC assay reproducibility. 1,3-Distearin (CAS 504-40-5) is a chromatographically pure, regiospecifically defined 1,3-diacylglycerol. • Enables single-product NSAID conjugation at sn-2 hydroxyl for reduced-ulcerogenicity prodrugs. • Validated inactive control for PKC activation assays vs. 1,2-diacylglycerol activators. • Defined W/O emulsifier (HLB ~3.5) and crystallization modifier for lipid-based formulations. Supplied with full CoA; ≥99% purity by TLC.

Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
CAS No. 504-40-5
Cat. No. B120778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Distearin
CAS504-40-5
SynonymsOctadecanoic Acid 2-Hydroxy-1,3-Propanediyl Ester;  1,3-di-Stearin;  1,3-Di-O-stearoylglycerol;  1,3-Distearin;  1,3-Distearoylglycerin;  1,3-Distearoylglycerol;  Glycerin 1,3-Distearate;  Glycerol 1,3-Distearate;  Glyceryl 1,3-Distearate;  NSC 404229;  Steari
Molecular FormulaC39H76O5
Molecular Weight625.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
InChIKeyIZHVBANLECCAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Distearin: Specifications & Profile


1,3-Distearin (Glyceryl 1,3-distearate) is a synthetic diacylglycerol composed of a glycerol backbone esterified with stearic acid (C18:0) at both the sn-1 and sn-3 positions . It is characterized as a white to off-white waxy solid or powder with a molecular formula of C₃₉H₇₆O₅ and a molecular weight of 625.02 g/mol . As a member of the 1,3-diacylglycerol class, its distinct regiochemistry—featuring a free hydroxyl group at the central sn-2 position—governs its unique physicochemical and biological behavior compared to its 1,2-regioisomer and other saturated analogs .

Regioisomer Identity 1,3-diacylglycerol with free sn-2 hydroxyl for conjugation and structural studies
Negative Control in PKC Assays Inactive in PKC activation, enabling assay validation against 1,2-diacylglycerol activators
Emulsion and Crystallization Research Low HLB for W/O emulsifier studies; modifies saturated fat crystallization

1,3-Distearin: Why Regioisomer Purity Matters


While generic 'distearin' or 'glyceryl distearate' listings may include mixtures of isomers (e.g., 1,2-distearin, CAS 51063-97-9) or commercial blends containing mono- and tristearin, 1,3-distearin (504-40-5) is a regiospecifically defined single compound. This positional isomerism is not a trivial chemical nuance; it dictates fundamentally different solid-state properties, enzymatic recognition, and functional behavior. For instance, 1,3-distearin exhibits a distinct polymorphic profile lacking the α-form found in 1,2-distearin [1], and it is a well-characterized, inactive structural control in protein kinase C (PKC) activation assays where 1,2-diacylglycerols are potent activators [2]. Therefore, substituting a generic 'distearin' for the 1,3-isomer introduces uncharacterized impurities and variable bioactivity, invalidating experimental reproducibility or process consistency in regulated pharmaceutical and food applications.

Polymorphic Form Mismatch

1,3-distearin lacks the α-form; substituting with mixed isomers alters solid-state behaviour and process consistency.

Bioactivity Contamination

Generic distearin may contain PKC-active 1,2-isomers, confounding cell signalling studies that require an inactive control.

Conjugation Site Variability

Only the 1,3-regioisomer provides a single, defined sn-2 hydroxyl for prodrug synthesis; blends introduce heterogeneity.

1,3-Distearin: Evidence vs. Analogs


Polymorphism: No α-Form vs. 1,2-Distearin

1,3-Distearin exhibits a unique polymorphic profile. Unlike 1,2-distearin, which undergoes a reversible α-form transition, X-ray diffraction studies confirm that 1,3-distearin lacks an α-form entirely and instead directly crystallizes into two distinct beta-like forms (Beta-a and Beta-b) [1]. This absence of the least stable α-polymorph is associated with the molecular symmetry of the 1,3-regioisomer [1].

Polymorphic Profile
Head-to-head
No α-form; Beta-a and Beta-b forms 1,2-distearin: α-form present
Eliminates metastable α-form transition risk
Supports consistent solid-state processing
Lipid Crystallography Pharmaceutical Excipients Food Science

Higher Melting Point vs. 1,2-Distearin & 1,3-Dipalmitin

The regiospecific esterification at the 1,3-positions of glycerol yields a higher melting point compared to its 1,2-counterpart and shorter-chain analog. Reported melting points for 1,3-distearin range from 78.5-79°C , while 1,2-distearin melts at 72-74°C and 1,3-dipalmitin (C16:0) melts at 72-74°C . This thermal difference of ~5-7°C is significant for processes requiring specific temperature windows.

Melting Point
Data to verify
78.5–79 °C 1,2-distearin: 72–74 °C; 1,3-dipalmitin: 72–74 °C
~5–7 °C higher thermal processing window
Reported values; cross-study verification advised
Thermal Analysis Lipid Chemistry Differential Scanning Calorimetry

Low HLB Defines W/O Emulsifier Niche

The Hydrophilic-Lipophilic Balance (HLB) of 1,3-distearin is reported to be approximately 3.5 . This low HLB value quantitatively defines it as a lipophilic emulsifier suitable for water-in-oil (W/O) emulsions. In comparison, common emulsifiers like polysorbate 80 (HLB 15) or even monoacylglycerols (HLB ~3.8-5) possess higher HLB values, making 1,3-distearin a specialized, low-HLB option for stabilizing fat-continuous matrices like margarine and butter creams, where higher HLB emulsifiers would invert or destabilize the emulsion .

HLB Value
Class-level
~3.5 Polysorbate 80: 15.0; Glyceryl monooleate: ~3.8
Lipophilic W/O emulsifier niche
Class-level inference; independent HLB testing recommended
Emulsion Science Food Additives Cosmetic Formulation

Inactive as PKC Activator vs. 1,2-Diolein

In PKC activation assays, 1,3-distearin is inactive, failing to stimulate the enzyme, whereas the natural second messenger 1,2-diolein strongly activates it [1]. This strict structural requirement—where the 1,2-sn-diacylglycerol configuration is essential for binding the C1 domain of PKC—positions 1,3-distearin as a critical negative control. Other saturated diacylglycerols like 1,2-distearin are also poor activators compared to unsaturated 1,2-diolein, but 1,3-distearin uniquely shows zero activity [1].

PKC Activation
Head-to-head
Inactive 1,2-diolein: strong activator
Structurally matched negative control
Essential for PKC pathway assay validation
Signal Transduction Biochemical Assays Cancer Research

NSAID Prodrug Intermediate with Reduced Ulcerogenicity

1,3-Distearin is specifically utilized as a lipid carrier in the synthesis of prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen, naproxen, and diclofenac [1]. The conjugation of these NSAIDs to 1,3-distearin yields prodrugs that demonstrate reduced gastric ulcerogenicity compared to the parent free acid drugs [1]. This application leverages the 1,3-regiochemistry, where the sn-2 hydroxyl group provides a site for covalent drug attachment, a feature not available in fully esterified triglycerides like tristearin.

Prodrug Conjugation
Supplier data
Conjugates NSAIDs via sn-2 OH Tristearin: no reactive hydroxyl
Enables defined lipid-NSAID prodrug synthesis
Reported reduced gastric lesion score; requires independent validation
Medicinal Chemistry Drug Delivery Prodrug Design

Delays Saturated TAG Crystallization vs. 1,3-Diolein

In differential scanning calorimetry (DSC) studies, the addition of 5% 1,3-distearin (SS) to pure tristearin (SSS) delayed the onset of crystallization of the saturated triacylglycerol [1]. In contrast, the addition of 5% 1,3-diolein (OO), an unsaturated diacylglycerol, accelerated the onset of crystallization in unsaturated triolein (OOO) [1]. This divergent effect highlights that the impact of diacylglycerols on fat crystallization is highly dependent on the fatty acid saturation of the DAG, with 1,3-distearin serving as a crystallization modifier for high-melting fat systems.

Crystallization Onset
Cross-study
Delays tristearin crystallization (5% DAG) 1,3-diolein: accelerates triolein crystallization
Modifies saturated fat crystal network
Supports texture control in confectionery fats
Fat Crystallization Food Engineering Lipid Physics

1,3-Distearin: Validated Use Cases


Lipid-Based NSAID Prodrug Synthesis

Procure high-purity (≥99%) 1,3-distearin for the covalent attachment of NSAIDs like ibuprofen or naproxen to the sn-2 hydroxyl group. This application is supported by its documented use as a key intermediate in prodrug synthesis, resulting in derivatives with reduced gastric ulcerogenicity [1]. The regiospecific 1,3-configuration is essential for ensuring a single, defined conjugation product, avoiding the heterogeneity introduced by mixed isomers .

PKC Activation Assay Negative Control

Utilize 1,3-distearin as a structurally analogous but biologically inactive control in studies of PKC activation. As established by enzymatic assays, 1,3-distearin does not activate PKC, unlike the potent activator 1,2-diolein [1]. This specificity makes it an indispensable tool for validating that observed cellular effects are due to specific 1,2-diacylglycerol signaling rather than non-specific lipid interactions [1].

Water-in-Oil Emulsion Stabilization

Incorporate 1,3-distearin into formulations as a lipophilic emulsifier to stabilize water-in-oil (W/O) systems such as margarine, butter creams, and lipid-based cosmetics. Its HLB value of approximately 3.5 [1] quantitatively defines its suitability for this role. Its higher melting point (78.5-79°C) compared to 1,2-distearin (72-74°C) [2] also provides enhanced thermal stability for products exposed to elevated temperatures during processing or storage.

Tailoring Saturated Fat Crystallization

Apply 1,3-distearin as a crystallization modifier in confectionery and bakery fats. DSC evidence confirms that 5% addition of 1,3-distearin delays the onset of crystallization in tristearin (SSS) systems [1]. This property allows food engineers to control the polymorphic transition and texture of chocolate, shortening, and margarine, where precise crystal network formation dictates product quality attributes like snap, mouthfeel, and bloom resistance [1].

Application
Selection Property
Validation Focus
Lipid-Based NSAID Prodrug Synthesis
1,3-regiochemistry with free sn-2 hydroxyl
Prodrug conjugate yield and purity; in vitro NSAID release profile
PKC Activation Assay Negative Control
Regiospecific 1,3-diacylglycerol, inactive in PKC assays
Absence of PKC stimulation vs. 1,2-diolein control
Water-in-Oil Emulsion Stabilization
Low HLB profile for W/O emulsifier function
Emulsion type confirmation; thermal stability under processing
Saturated Fat Crystallization Modification
Saturated diacylglycerol for high-melting fat systems
DSC crystallization onset shift; polymorphic transition control

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